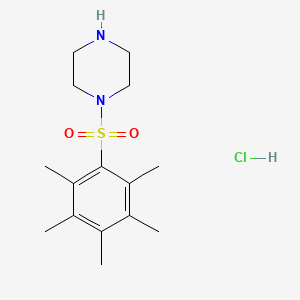

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride

- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.

- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Übersicht

Beschreibung

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride is a chemical compound with the molecular formula C₁₅H₂₅ClN₂O₂S and a molecular weight of 332.89 g/mol . This compound is characterized by the presence of a piperazine ring substituted with a pentamethylbenzenesulfonyl group and a hydrochloride salt. It is primarily used in research settings and has various applications in medicinal chemistry and pharmaceutical research.

Vorbereitungsmethoden

The synthesis of 1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride typically involves the reaction of piperazine with pentamethylbenzenesulfonyl chloride in the presence of a base such as triethylamine. The reaction is carried out in an organic solvent like dichloromethane at low temperatures to control the reaction rate and yield . The resulting product is then purified and converted to its hydrochloride salt by treatment with hydrochloric acid.

Industrial production methods for this compound are not widely documented, but they likely follow similar synthetic routes with optimizations for scale, yield, and purity. Techniques such as continuous flow synthesis and microwave-assisted synthesis may be employed to enhance efficiency and reduce reaction times .

Analyse Chemischer Reaktionen

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride undergoes various chemical reactions, including:

Substitution Reactions: The sulfonyl group can participate in nucleophilic substitution reactions, where nucleophiles replace the sulfonyl group under appropriate conditions.

Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, although specific conditions and reagents for these transformations are less commonly reported.

Coupling Reactions: It can be used in Suzuki-Miyaura coupling reactions, where it acts as a substrate for forming carbon-carbon bonds in the presence of palladium catalysts and boron reagents.

Common reagents used in these reactions include palladium catalysts, boron reagents, and various nucleophiles. The major products formed depend on the specific reaction conditions and the nature of the reagents used.

Wissenschaftliche Forschungsanwendungen

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride has several applications in scientific research:

Medicinal Chemistry: It is used as a building block for the synthesis of various pharmaceutical compounds, particularly those containing piperazine moieties.

Biological Studies: The compound is employed in studies investigating the biological activity of piperazine derivatives, including their potential as antiviral, anticancer, and neuroprotective agents.

Chemical Research: It serves as a reagent in organic synthesis, facilitating the formation of complex molecules through various chemical reactions.

Wirkmechanismus

Vergleich Mit ähnlichen Verbindungen

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride can be compared to other piperazine derivatives such as:

1-(Benzylsulfonyl)piperazine: Similar in structure but with a benzyl group instead of a pentamethylbenzene group.

1-(Phenylsulfonyl)piperazine: Contains a phenyl group, offering different steric and electronic properties.

1-(Methylsulfonyl)piperazine: A simpler derivative with a methyl group, often used in different contexts due to its smaller size and different reactivity.

The uniqueness of this compound lies in its specific substitution pattern, which can influence its reactivity and interactions in chemical and biological systems.

Biologische Aktivität

1-(Pentamethylbenzenesulfonyl)piperazine hydrochloride is a synthetic compound with the molecular formula C₁₅H₂₅ClN₂O₂S and a molecular weight of 332.89 g/mol. It is primarily utilized in medicinal chemistry as a building block for various pharmaceutical compounds, particularly those featuring piperazine moieties. This compound has garnered attention for its potential biological activities, including antiviral, anticancer, and neuroprotective effects.

The biological activity of this compound is attributed to its ability to interact with various biological targets. Piperazine derivatives are known to influence neurotransmitter levels, specifically dopamine, serotonin, and norepinephrine, which can lead to both therapeutic effects and adverse reactions. For instance, increased serotonin levels may result in entactogenic effects but also pose risks such as serotonin syndrome .

Anticancer Properties

Research indicates that piperazine derivatives exhibit significant anticancer activity. A study highlighted that compounds with a piperazine structure demonstrated potent antitumor effects against various cancer cell lines, including A549 (lung cancer), HeLa (cervical cancer), and SGC7901 (gastric cancer) cells. For example, certain piperazine derivatives achieved IC50 values significantly lower than those of standard chemotherapeutics like cisplatin .

Neuroprotective Effects

Piperazine derivatives have also been investigated for their neuroprotective properties. Some studies suggest that these compounds can mitigate neurodegeneration through mechanisms involving the modulation of neurotransmitter systems and the inhibition of apoptotic pathways in neuronal cells .

Comparative Analysis with Similar Compounds

The biological activity of this compound can be compared with other piperazine derivatives:

| Compound Name | Structure Features | Biological Activity |

|---|---|---|

| 1-(Benzylsulfonyl)piperazine | Benzyl group | Anticancer activity similar to pentamethyl derivative |

| 1-(Phenylsulfonyl)piperazine | Phenyl group | Varied reactivity; less potent than pentamethyl |

| 1-(Methylsulfonyl)piperazine | Methyl group | Simpler structure; different applications |

The unique substitution pattern of this compound affects its reactivity and interactions within biological systems, making it a valuable compound for further research.

Study on Antitumor Activity

A notable case study involved the evaluation of a series of piperazine derivatives against human cancer cell lines. The study found that the introduction of specific substituents on the piperazine ring significantly enhanced anticancer activity. For instance, a derivative demonstrated an IC50 value of 0.19 µM against A549 cells, outperforming traditional chemotherapeutics like cisplatin (IC50 = 11.54 µM) .

Pharmacological Profile Assessment

Another investigation assessed the pharmacological profile of various piperazine derivatives, including this compound. The study revealed that these compounds could elevate dopamine and serotonin levels, leading to both beneficial and adverse effects in subjects. This dual effect underscores the importance of careful dosage regulation in therapeutic applications .

Eigenschaften

IUPAC Name |

1-(2,3,4,5,6-pentamethylphenyl)sulfonylpiperazine;hydrochloride |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H24N2O2S.ClH/c1-10-11(2)13(4)15(14(5)12(10)3)20(18,19)17-8-6-16-7-9-17;/h16H,6-9H2,1-5H3;1H |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

UDCUQUDAQFSTTL-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=C(C(=C(C(=C1C)C)S(=O)(=O)N2CCNCC2)C)C.Cl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H25ClN2O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

332.9 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.